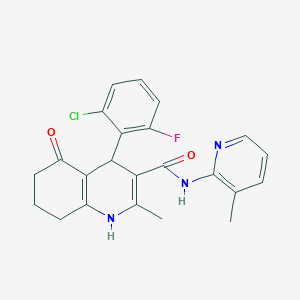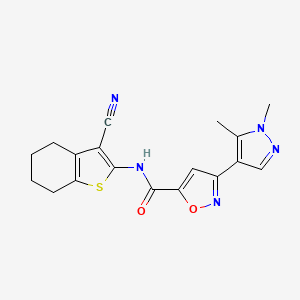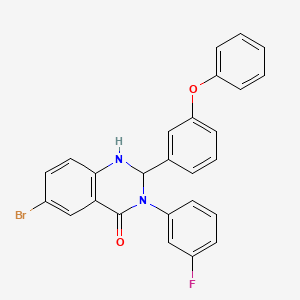![molecular formula C26H22N2OS B10952995 (2E)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-diphenylprop-2-enamide](/img/structure/B10952995.png)
(2E)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-diphenylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-2,3-DIPHENYL-2-PROPENAMIDE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a propenamide group, and multiple phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-2,3-DIPHENYL-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with cinnamoyl chloride under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-2,3-DIPHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions often require catalysts and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(E)-N-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-2,3-DIPHENYL-2-PROPENAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (E)-N-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-2,3-DIPHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities with (E)-N-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-2,3-DIPHENYL-2-PROPENAMIDE.
Propenamide Derivatives: Compounds such as cinnamamide and N-phenylcinnamamide have similar propenamide groups.
Uniqueness
The uniqueness of (E)-N-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-2,3-DIPHENYL-2-PROPENAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C26H22N2OS |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
(E)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-diphenylprop-2-enamide |
InChI |
InChI=1S/C26H22N2OS/c1-18-13-15-22(16-14-18)24-19(2)30-26(27-24)28-25(29)23(21-11-7-4-8-12-21)17-20-9-5-3-6-10-20/h3-17H,1-2H3,(H,27,28,29)/b23-17+ |
Clé InChI |
FJWMULGOWGIVHP-HAVVHWLPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)/C(=C/C3=CC=CC=C3)/C4=CC=CC=C4)C |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Diphenyl-1-[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10952919.png)


![6-(1-methyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10952934.png)

![4-bromo-1-methyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B10952943.png)
![(1Z)-N'-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide](/img/structure/B10952967.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10952974.png)
![ethyl 8-methyl-2-(4-nitrophenyl)-10-phenyl-10H-pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-9-carboxylate](/img/structure/B10952976.png)
![1-(difluoromethyl)-3-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10952984.png)
![6-(4-chlorophenyl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10952991.png)
![3-(4-Chlorophenyl)-1-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)thiourea](/img/structure/B10952992.png)
![1-(difluoromethyl)-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10952994.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylbutanamide](/img/structure/B10953012.png)
